molecular formula C6H8N6 B13682019 5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole

5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole

Cat. No.: B13682019
M. Wt: 164.17 g/mol
InChI Key: GJPYFOVZHDRTRB-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both an imidazole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-imidazolecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole
  • 5-Amino-3-(1-methyl-5-imidazolyl)pyrazole
  • 5-Amino-3-(1-methyl-5-imidazolyl)oxazole

Uniqueness

5-Amino-3-(1-methyl-5-imidazolyl)-1H-1,2,4-triazole is unique due to the presence of both an imidazole and a triazole ring in its structure. This dual-ring system can confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6/c1-12-3-8-2-4(12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11)

InChI Key

GJPYFOVZHDRTRB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NC(=NN2)N

Origin of Product

United States

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